molecular formula C10H16N2 B1216262 4-[2-(Dimethylamino)ethyl]aniline CAS No. 5636-52-2

4-[2-(Dimethylamino)ethyl]aniline

Cat. No.: B1216262
CAS No.: 5636-52-2
M. Wt: 164.25 g/mol
InChI Key: BODSPBSIEGRURL-UHFFFAOYSA-N
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Description

It is a colorless to yellowish liquid with a fishy odor and is commonly used in the production of dyes, pigments, and pharmaceuticals. This compound is a derivative of aniline, featuring a dimethylamino group attached to an ethyl chain, which is further connected to a phenyl ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethyl]aniline can be achieved through several methods. One common approach involves the alkylation of aniline with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C6H5NH2+(CH3)2NCH2CH2ClC6H4(NH2)(CH2CH2N(CH3)2)+NaClC_6H_5NH_2 + (CH_3)_2NCH_2CH_2Cl \rightarrow C_6H_4(NH_2)(CH_2CH_2N(CH_3)_2) + NaCl C6​H5​NH2​+(CH3​)2​NCH2​CH2​Cl→C6​H4​(NH2​)(CH2​CH2​N(CH3​)2​)+NaCl

Another method involves the reduction of 4-nitro-N,N-dimethylethylbenzenamine using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature of 50-60°C and a pressure of 1-2 atm.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the reaction of aniline with dimethylaminoethyl chloride in the presence of a suitable base, followed by purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogen gas and a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-[2-(Dimethylamino)ethyl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential as an anticancer and antibacterial agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl ring.

    N,N-Diethylaniline: Similar to N,N-dimethylaniline but with ethyl groups instead of methyl groups. It is used in the synthesis of various organic compounds.

Uniqueness

4-[2-(Dimethylamino)ethyl]aniline is unique due to the presence of an ethyl chain linking the dimethylamino group to the phenyl ring. This structural feature imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to other similar compounds like N,N-dimethylaniline and N,N-diethylaniline.

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKPVBDOPPWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304835
Record name 4-(2-Dimethylaminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5636-52-2
Record name 4-(2-Dimethylaminoethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5636-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Dimethylaminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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